Cholecalciferol Glucuronide

説明

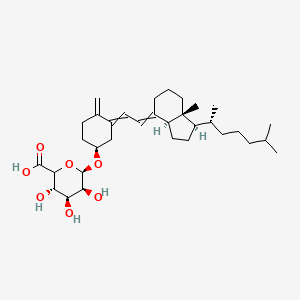

Cholecalciferol, also known as vitamin D3 and colecalciferol, is a type of vitamin D that is made by the skin when exposed to sunlight . It is found in some foods and can be taken as a dietary supplement . Glucuronidation is a common phase II metabolic pathway to eliminate small molecule drugs from the body . In this process, the glucuronic acid component of uridine diphosphate glucuronic acid is transferred to a substrate by any of several types of UDP-glucuronosyltransferase .

Synthesis Analysis

Glucuronides are the most important class of phase 2 xenobiotic metabolites and typically act in a detoxifying role . Synthetic methods for all classes of glucuronides are reviewed and updated, together with advances in the enzymatic synthesis of glucuronides and methods for their detection .Chemical Reactions Analysis

Glucuronidation involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate . This process results in predictable and different numbers of derivatized functional groups, which can be determined by the mass shift using mass spectrometry .Physical And Chemical Properties Analysis

Cholecalciferol is soluble in alcohol, ether, acetone, chloroform, and vegetable oil; it is insoluble in water . Glucuronides, on the other hand, are highly hydrophilic .科学的研究の応用

Vitamin D Deficiency Management

Cholecalciferol, a form of vitamin D, is extensively used to manage vitamin D deficiency. It's preferred due to its positive results in musculoskeletal diseases and is recommended in clinical guidelines for osteoporosis management. Its pharmacokinetic properties allow for flexible administration schedules, contributing to better treatment adherence and effective elevation of serum vitamin D levels (Sosa Henríquez & Gómez de Tejada Romero, 2020).

Cancer Prevention

Cholecalciferol's role in cancer prevention is a subject of extensive research. While some studies highlight its potential in modulating biological mechanisms that could prevent cancer, the direct benefits in cancer prevention through cholecalciferol supplementation are yet to be established. The variability in individual response to supplementation is significant and warrants a tailored approach for maximum benefit (Matthias Henn et al., 2022).

Diabetes Management

In the context of type-2 diabetes, cholecalciferol has been investigated for its anti-inflammatory and hepatoprotective actions. It's believed that cholecalciferol supplementation could aid in reducing inflammation, improving glycemic control, and increasing insulin sensitivity, thereby contributing positively to diabetes management (T. Falalyeyeva et al., 2021).

Role in Dental Health

Cholecalciferol plays a crucial role in oral health. It's involved in the formation of enamel and dentin, metabolism of jaw bone tissue, and influences local immunity and antitumor reactions in oral tissues. It's being considered for inclusion in clinical guidelines for the prevention of dental diseases due to its wide-ranging effects on oral tissues and organs (N. G. Sarkisyan et al., 2022).

Reproductive Health and Assisted Reproduction

Cholecalciferol is also being explored for its potential role in reproductive health, particularly in conditions like polycystic ovary syndrome, endometriosis, and premature ovarian failure. It's believed to influence oocyte quality and the preparation of the endometrium for embryonic implantation, thus playing a potential role in assisted reproductive techniques (M. Fichera et al., 2019).

作用機序

Safety and Hazards

特性

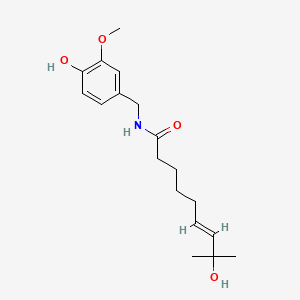

IUPAC Name |

(3S,4S,5S,6R)-6-[(1S)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O7/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-33(25,26)5)12-13-23-18-24(14-11-20(23)3)39-32-29(36)27(34)28(35)30(40-32)31(37)38/h12-13,19,21,24-30,32,34-36H,3,6-11,14-18H2,1-2,4-5H3,(H,37,38)/t21-,24+,25-,26+,27+,28+,29+,30?,32-,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMHKPFJPOTDCW-QNSBVHRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=CC=C3C[C@H](CCC3=C)O[C@H]4[C@H]([C@H]([C@@H](C(O4)C(=O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholecalciferol Glucuronide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)

![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)